molecular formula C21H26N2O2 B11409210 2-(3,4-dimethoxyphenyl)-1-hexyl-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-hexyl-1H-benzimidazole

Cat. No.: B11409210
M. Wt: 338.4 g/mol
InChI Key: IJMBGZTYKZDLAB-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-HEXYL-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a hexyl chain attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-HEXYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzodiazole ring with a 3,4-dimethoxyphenyl group.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated benzodiazole reacts with a hexyl Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of 2-(3,4-DIMETHOXYPHENYL)-1-HEXYL-1H-1,3-BENZODIAZOLE would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-HEXYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-HEXYL-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1H-benzimidazole: Similar structure but lacks the hexyl chain.

    2-(3,4-Dimethoxyphenyl)-1H-indole: Contains an indole ring instead of a benzodiazole ring.

    2-(3,4-Dimethoxyphenyl)-1H-isoquinoline: Contains an isoquinoline ring instead of a benzodiazole ring.

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-1-HEXYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 3,4-dimethoxyphenyl group and the hexyl chain, which may confer specific properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-hexylbenzimidazole

InChI

InChI=1S/C21H26N2O2/c1-4-5-6-9-14-23-18-11-8-7-10-17(18)22-21(23)16-12-13-19(24-2)20(15-16)25-3/h7-8,10-13,15H,4-6,9,14H2,1-3H3

InChI Key

IJMBGZTYKZDLAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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